molecular formula C14H18ClNO5 B12322697 Boc-3-Cl-Tyr-OH.DCHA

Boc-3-Cl-Tyr-OH.DCHA

Cat. No.: B12322697
M. Wt: 315.75 g/mol
InChI Key: ZEMKCIHCRJIZOO-UHFFFAOYSA-N
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Description

Boc-3-chloro-D-tyrosine dicyclohexylamine salt is a biochemical compound used primarily in proteomics research. It is known for its role in peptide synthesis and modification. The compound has a molecular weight of 497.07 and is often utilized in various scientific studies due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-chloro-D-tyrosine dicyclohexylamine salt typically involves the protection of the amino group of 3-chloro-D-tyrosine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of Boc-3-chloro-D-tyrosine dicyclohexylamine salt involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing stringent quality control measures to ensure consistency across batches .

Chemical Reactions Analysis

Types of Reactions

Boc-3-chloro-D-tyrosine dicyclohexylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-3-chloro-D-tyrosine dicyclohexylamine salt is widely used in:

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of complex peptides .

Comparison with Similar Compounds

Similar Compounds

  • Boc-3-chloro-L-tyrosine
  • Boc-3-iodo-D-tyrosine
  • Boc-3-bromo-D-tyrosine

Uniqueness

Boc-3-chloro-D-tyrosine dicyclohexylamine salt is unique due to its specific stereochemistry (D-tyrosine) and the presence of a chlorine atom, which can be selectively substituted. This makes it a versatile tool in peptide synthesis and modification .

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMKCIHCRJIZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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